molecular formula C5H12ClNS B13500801 (3-Aminocyclobutyl)methanethiol hydrochloride

(3-Aminocyclobutyl)methanethiol hydrochloride

Cat. No.: B13500801
M. Wt: 153.67 g/mol
InChI Key: YTCAQUAUEGYGIG-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)methanethiol hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 g/mol . This compound is characterized by the presence of an aminocyclobutyl group attached to a methanethiol moiety, and it is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutyl)methanethiol hydrochloride typically involves the reaction of cyclobutylamine with methanethiol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The process may include:

    Reactor Type: Batch or continuous flow reactors

    Purification: Crystallization or distillation to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(3-Aminocyclobutyl)methanethiol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Amines, thiols

    Substitution: Halogenated derivatives, substituted amines

Scientific Research Applications

(3-Aminocyclobutyl)methanethiol hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminocyclobutyl)methanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:

    Binding to active sites: Inhibiting or activating enzyme functions.

    Interacting with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: Lacks the methanethiol group, making it less versatile in certain reactions.

    Methanethiol: Lacks the aminocyclobutyl group, limiting its applications in biological studies.

Uniqueness

(3-Aminocyclobutyl)methanethiol hydrochloride is unique due to its combined aminocyclobutyl and methanethiol functionalities, allowing it to participate in a wide range of chemical and biological reactions.

Properties

Molecular Formula

C5H12ClNS

Molecular Weight

153.67 g/mol

IUPAC Name

(3-aminocyclobutyl)methanethiol;hydrochloride

InChI

InChI=1S/C5H11NS.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H

InChI Key

YTCAQUAUEGYGIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CS.Cl

Origin of Product

United States

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